molecular formula C18H20FN3O3 B2682727 1-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-2-phenoxypropan-1-one CAS No. 2380080-33-9

1-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-2-phenoxypropan-1-one

Cat. No.: B2682727
CAS No.: 2380080-33-9
M. Wt: 345.374
InChI Key: KNUKVCKPNLOUDP-UHFFFAOYSA-N
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Description

1-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-2-phenoxypropan-1-one is a synthetic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a fluoropyrimidine moiety and a phenoxypropanone group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

The synthesis of 1-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-2-phenoxypropan-1-one typically involves multiple steps, starting with the preparation of the piperidine and pyrimidine intermediates. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters to enhance efficiency and reduce costs .

Chemical Reactions Analysis

1-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-2-phenoxypropan-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. .

Scientific Research Applications

1-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-2-phenoxypropan-1-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-2-phenoxypropan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity and influencing various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

1-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-2-phenoxypropan-1-one can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2-phenoxypropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O3/c1-13(24-15-5-3-2-4-6-15)17(23)22-9-7-16(8-10-22)25-18-20-11-14(19)12-21-18/h2-6,11-13,16H,7-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNUKVCKPNLOUDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(CC1)OC2=NC=C(C=N2)F)OC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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